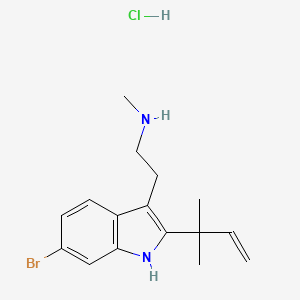

Desformylflustrabromine Hydrochloride

Description

Properties

IUPAC Name |

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZWEAPBLKXKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Desformylflustrabromine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) (dFBr), a marine natural product isolated from the bryozoan Flustra foliacea, has garnered significant attention as a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are crucial in various neurological processes, and their modulation presents a promising therapeutic strategy for conditions such as nicotine (B1678760) addiction and cognitive impairment.[3] This technical guide provides a comprehensive overview of the synthesis of desformylflustrabromine hydrochloride, its detailed characterization, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process commencing with the commercially available 6-bromoindole (B116670). The overall synthetic scheme involves a Speeter-Anthony tryptamine (B22526) synthesis, followed by N-protection, prenylation, and subsequent deprotection and salt formation.

Synthetic Pathway

The synthesis can be logically divided into the following key transformations:

-

Speeter-Anthony Tryptamine Synthesis: 6-Bromoindole is reacted with oxalyl chloride, followed by treatment with methylamine (B109427) to form the corresponding glyoxylamide. This intermediate is then reduced to afford N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine.[4]

-

N-Boc Protection: The secondary amine of the tryptamine intermediate is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) to yield tert-butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate.[4]

-

Prenylation: The C2 position of the indole (B1671886) nucleus is prenylated. This is a crucial step to introduce the characteristic dimethylallyl group of desformylflustrabromine.[4]

-

Boc Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting free base of desformylflustrabromine is converted to its hydrochloride salt to enhance its solubility and stability.[1]

Experimental Protocols

Step 1: Synthesis of N-Methyl-2-(6-bromo-1H-indol-3-yl)ethanamine

A detailed protocol for the initial Speeter-Anthony synthesis is based on established methodologies. Briefly, to a solution of 6-bromoindole in anhydrous diethyl ether, oxalyl chloride is added dropwise at 0 °C. After stirring, the solvent is removed, and the residue is dissolved in fresh anhydrous diethyl ether. This solution is then added to an aqueous solution of methylamine. The resulting mixture is stirred, and the precipitated glyoxylamide is collected by filtration. The dried glyoxylamide is then reduced using a suitable reducing agent, such as dimethylethylamine-alane complex in toluene, under reflux.[4] Purification by column chromatography yields N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine.

Step 2: Synthesis of tert-Butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate

To a solution of N-methyl-2-(6-bromo-1H-indol-3-yl)ethanamine in a suitable solvent like dimethylformamide (DMF), triethylamine (B128534) and di-tert-butyl dicarbonate ((Boc)₂O) are added. The reaction mixture is stirred at room temperature until completion. The product, tert-butyl (2-(6-bromo-1H-indol-3-yl)ethyl)(methyl)carbamate, is then isolated and purified.[4]

Step 3: Synthesis of Boc-Protected Desformylflustrabromine

The N-Boc protected tryptamine is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. tert-Butyl hypochlorite (B82951) (tBuOCl) is added, followed by the addition of prenyl-9-BBN (prenyl-9-borabicyclo[3.3.1]nonane). The reaction mixture is allowed to warm to room temperature and stirred for several hours.[4] After quenching the reaction, the crude product is purified by column chromatography.

Step 4: Synthesis of this compound

The Boc-protected desformylflustrabromine is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature to effect deprotection.[1] After removal of the solvent and TFA in vacuo, the residue is dissolved in anhydrous ethyl acetate. Anhydrous hydrogen chloride (generated from a suitable source or as a solution in an organic solvent) is then introduced to precipitate this compound.[1] The resulting solid is collected by filtration, washed with anhydrous ether, and dried to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁BrN₂·HCl | [5] |

| Molecular Weight | 357.72 g/mol | [5] |

| Appearance | Off-white solid | [1] |

| Melting Point | 211–214 °C | [1] |

| Solubility | Soluble in DMSO and water (with gentle warming) | [5] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of this compound was recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 10.79 | br s | 1H | Indole N-H | |

| 8.54 | br s | 2H | NH₂⁺ (HCl salt) | |

| 7.54–7.46 | m | 2H | Ar-H | |

| 7.13 | dd | 1H | Ar-H | J = 8.4, 1.8 |

| 6.14 | dd | 1H | Vinylic H | J = 17.7, 10.8 |

| 5.11 | dd | 1H | Vinylic H | J = 10.8, 1.2 |

| 5.10 | dd | 1H | Vinylic H | J = 17.7, 1.2 |

| 3.11–3.01 | m | 2H | -CH₂- | |

| 3.01–2.90 | m | 2H | -CH₂- | |

| 2.61 | s | 3H | N-CH₃ | |

| 1.49 | s | 6H | 2 x -CH₃ |

Table 2: ¹H NMR Data for this compound (DMSO-d₆) [1]

Biological Activity and Mechanism of Action

This compound acts as a positive allosteric modulator of α4β2 nAChRs.[1] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to the endogenous agonist.

Signaling Pathway

The potentiation of α4β2 nAChR activity by desformylflustrabromine initiates a cascade of downstream signaling events. The binding of acetylcholine to the receptor, enhanced by the presence of dFBr, leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization of the neuronal membrane triggers a series of intracellular signaling events.

References

- 1. Synthesis of desformylflustrabromine and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desformylflustrabromine (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering α4β2 nAChRs with reduced or increased nicotine sensitivity via selective disruption of consensus sites in the M3-M4 cytoplasmic loop of the α4 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Nicotinic (a4b2) Receptor Modulators: R&D Systems [rndsystems.com]

The Discovery and Isolation of Desformylflustrabromine from Flustra foliacea: A Technical Guide

An in-depth exploration of the discovery, isolation, and characterization of the marine alkaloid Desformylflustrabromine, a potent modulator of nicotinic acetylcholine (B1216132) receptors, from the bryozoan Flustra foliacea.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and isolation of Desformylflustrabromine. It details the experimental protocols for its extraction and purification, presents its key quantitative data, and visualizes the isolation workflow and its proposed biosynthetic context.

Introduction

Desformylflustrabromine is a brominated indole (B1671886) alkaloid first isolated from the marine bryozoan Flustra foliacea, a seaweed-like animal colony commonly found in the North Sea.[1] This molecule has garnered significant scientific interest due to its notable biological activities, including cytotoxicity against human colon cancer cells and, more prominently, its role as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] As a PAM, Desformylflustrabromine enhances the response of these receptors to their natural ligand, acetylcholine, making it a valuable lead compound in the development of therapeutics for neurological disorders such as Alzheimer's disease and nicotine (B1678760) addiction.[2][3][4]

Discovery and Initial Characterization

Desformylflustrabromine was identified as a new natural product during a chemical investigation of Flustra foliacea collected in the North Sea.[1] Its structure was elucidated using a combination of spectroscopic techniques, including NMR and mass spectrometry. It is considered a key intermediate in the biosynthesis of other flustramine alkaloids.[1]

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Desformylflustrabromine.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₁BrN₂ | [2] |

| Appearance | Pale yellow oil | [5] |

| Yield from F. foliacea | 0.072% of dry weight | [1] |

| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | 7.47 (d, J=1.8 Hz, 1H), 7.39 (d, J=8.4 Hz, 1H), 7.08 (dd, J=1.8, 8.4 Hz, 1H), 6.18 (dd, J=10.5, 17.4 Hz, 1H), 5.13 (dd, J=1.2, 17.4 Hz, 1H), 5.11 (dd, J=1.2, 10.5 Hz, 1H), 2.95-3.04 (m, 2H), 2.71-2.80 (m, 2H), 2.43 (s, 3H), 1.55 (s, 6H) | [5] |

Biological Activity

| Assay | Cell Line | Result (IC₅₀) | Reference |

| Cytotoxicity | HCT-116 (Human Colon Carcinoma) | 5.8 µM | [1] |

| nAChR Modulation | α4β2 | Positive Allosteric Modulator | [2] |

Experimental Protocols

Isolation of Desformylflustrabromine from Flustra foliacea

The following protocol is based on the method described by Lysek et al. (2002).[1]

1. Collection and Extraction:

- Freshly collected Flustra foliacea is deep-frozen.

- The frozen material is extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

- The resulting extract is then partitioned between n-butanol and water. The n-butanol phase, containing the alkaloids, is retained.

2. Chromatographic Purification:

- Step 1: Gel Permeation Chromatography: The n-butanol extract is subjected to gel permeation chromatography on Sephadex LH-20, eluting with methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

- Step 2: Reversed-Phase Column Chromatography: Fractions containing Desformylflustrabromine are further purified by column chromatography on RP-8 silica (B1680970) gel using a methanol/water gradient.

- Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an RP-18 column with a methanol/water mobile phase to yield pure Desformylflustrabromine.

Cytotoxicity Assay against HCT-116 Cells

This is a generalized protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cell viability.[6][7]

1. Cell Culture:

- HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

- Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/mL and incubated for 24 hours to allow for attachment.

3. Treatment:

- A stock solution of Desformylflustrabromine in a suitable solvent (e.g., DMSO) is prepared and diluted to various concentrations in the culture medium.

- The culture medium is removed from the wells and replaced with the medium containing different concentrations of Desformylflustrabromine. Control wells receive medium with the solvent alone.

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

- After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

- The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

- The absorbance is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

- The percentage of cell viability is calculated relative to the solvent-treated control cells.

- The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of Desformylflustrabromine and fitting the data to a dose-response curve.

Visualizations

Isolation Workflow

Caption: Isolation workflow for Desformylflustrabromine.

Proposed Biosynthetic Relationship

Caption: Proposed biosynthetic links of Desformylflustrabromine.

Conclusion

Desformylflustrabromine stands out as a marine natural product with significant potential for therapeutic applications, particularly in the realm of neuropharmacology. This guide has provided a detailed overview of its discovery, isolation from Flustra foliacea, and key characteristics. The outlined experimental protocols offer a foundation for researchers seeking to work with this compound, while the presented data and visualizations provide a clear and concise summary of its properties and origins. Further research into the synthesis of Desformylflustrabromine and its analogs, as well as more in-depth studies of its mechanism of action, will undoubtedly pave the way for the development of novel drugs targeting nicotinic acetylcholine receptors.

References

- 1. Total synthesis of flustramine C via dimethylallyl rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flustramine Q, a Novel Marine Origin Acetylcholinesterase Inhibitor from Flustra foliacea | MDPI [mdpi.com]

- 6. Evaluation of cytotoxic activity [bio-protocol.org]

- 7. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Desformylflustrabromine with α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Desformylflustrabromine (B1197942) (dFBr), a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting the cholinergic system.

Desformylflustrabromine, a naturally occurring indole (B1671886) alkaloid, has garnered significant attention for its potential in treating neurological and psychiatric disorders by enhancing the activity of α4β2 nAChRs.[1][2] These receptors are the most abundant subtype of nicotinic receptors in the brain and are implicated in cognitive function, reward, and addiction.[3][4][5][6] This guide will detail the molecular mechanisms through which dFBr modulates α4β2 nAChR function, summarize key quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate these actions.

Core Mechanism of Action: Positive Allosteric Modulation

Desformylflustrabromine acts as a Type II positive allosteric modulator, meaning it does not activate the α4β2 nAChR on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[3][7] This modulatory effect is characterized by an increase in the maximal efficacy of ACh, leading to a greater influx of ions upon receptor activation.[4][8][9]

The potentiation of ACh-induced currents by dFBr is selective for the α4β2 subtype, with little to no effect observed on other nAChR subtypes such as α7, α3β2, and α3β4.[7][10] Interestingly, dFBr exhibits a bell-shaped dose-response curve, where it potentiates α4β2 nAChR activity at lower concentrations (nanomolar to low micromolar) and causes inhibition at higher concentrations (>10 µM).[8][9] The inhibitory action at higher concentrations is thought to be due to open-channel block.[8][9]

The α4β2 nAChRs exist in two functionally distinct stoichiometries: a high-sensitivity (HS) isoform, (α4)2(β2)3, and a low-sensitivity (LS) isoform, (α4)3(β2)2.[4][8] Desformylflustrabromine potentiates both HS and LS isoforms of the α4β2 nAChR.[8][11]

The binding sites for dFBr are located within the transmembrane domain of the α4β2 receptor, distinct from the orthosteric ACh binding sites located at the extracellular α4-β2 subunit interfaces.[11][12] Mutational analyses and computational docking studies have identified two potential binding sites: an intrasubunit site within the transmembrane helix bundle of the α4 subunit and an intersubunit site at the α4:α4 subunit interface in the transmembrane domain.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of Desformylflustrabromine with α4β2 nAChRs from various studies.

| Parameter | Value | Receptor Subtype/Isoform | Experimental System | Reference |

| Potentiation | ||||

| EC50 | 0.2 µM | α4β2 | Xenopus oocytes | [2] |

| EC50 | 120 nM | α4β2 | Xenopus oocytes | [10] |

| Max Potentiation | >265% | α4β2 | Xenopus oocytes | [8][9] |

| Max Potentiation | 295 ± 67% | human α4β2 | Xenopus oocytes | [13] |

| Inhibition | ||||

| IC50 | ~150 µM | α4β2 | Xenopus oocytes | [10] |

| IC50 | ~1 µM | human muscle (α1β1εδ) | Xenopus oocytes | [12] |

| IC50 | ~1 µM | Torpedo (α1β1γδ) | Xenopus oocytes | [12] |

| Binding Affinity | ||||

| Ki | 3400 nM | α4β2 | Radioligand binding assay | [13] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of dFBr and the experimental workflow for its characterization.

References

- 1. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desformylflustrabromine (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: desformylflustrabromine potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desformylflustrabromine (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

- 8. Desformylflustrabromine Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of the Allosteric Modulator Desformylflustrabromine and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Desformylflustrabromine (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of desformylflustrabromine and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

Desformylflustrabromine Hydrochloride: A Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Desformylflustrabromine (B1197942) Hydrochloride (dFBr-HCl) has emerged as a significant research tool and potential therapeutic lead due to its selective positive allosteric modulation of specific subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive technical overview of dFBr-HCl, detailing its mechanism of action, pharmacological characteristics, and the experimental protocols used for its evaluation. Quantitative data from numerous studies are consolidated for comparative analysis, and key concepts are visualized through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel therapeutics targeting the cholinergic system.

Introduction

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central nervous system.[1] Their dysfunction is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and neuropathic pain.[1][2] While direct-acting agonists have been explored as therapeutic agents, they are often limited by rapid receptor desensitization and a lack of subtype selectivity.[2] Positive allosteric modulators (PAMs) offer an alternative therapeutic strategy by enhancing the response of the receptor to the endogenous agonist, acetylcholine (ACh), thereby preserving the temporal and spatial dynamics of natural synaptic activity.[1][3]

Desformylflustrabromine (dFBr), an indole (B1671886) alkaloid originally isolated from the marine bryozoan Flustra foliacea, and its hydrochloride salt, is a well-characterized PAM with notable selectivity for α4β2* and α2β2 nAChR subtypes.[2][4][5] This guide delves into the technical details of dFBr-HCl's action as a PAM.

Mechanism of Action

dFBr-HCl functions as a positive allosteric modulator by binding to a site on the nAChR that is distinct from the orthosteric site where acetylcholine (ACh) binds.[5] This allosteric binding potentiates the receptor's response to ACh, leading to an increased ion flow through the channel. Notably, dFBr-HCl exhibits a bell-shaped dose-response curve, where it potentiates nAChR activity at lower concentrations and causes inhibition at higher concentrations, likely through open-channel block.[1][6] The potentiation is characterized by an increase in the maximal efficacy of the agonist without a significant shift in its potency (EC50).[5]

dot

Caption: dFBr-HCl's allosteric modulation of the α4β2 nAChR.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for dFBr-HCl's effects on various nAChR subtypes as determined by electrophysiological and binding assays.

Table 1: Potentiation of nAChR Subtypes by dFBr-HCl

| Receptor Subtype | Agonist | dFBr-HCl EC50 | Maximum Potentiation | Reference(s) |

| Human α4β2 | Acetylcholine | ~120 nM | >265% | [4] |

| Human α4β2 | Acetylcholine | 0.2 µM | - | [7] |

| Human α2β2 | Acetylcholine | - | Potentiates | [4] |

Table 2: Inhibition of nAChR Subtypes by dFBr-HCl

| Receptor Subtype | Agonist | dFBr-HCl IC50 | Reference(s) |

| Human α4β2 | Acetylcholine | 150 µM | [4] |

| Human α7 | Acetylcholine | 44 µM | [5] |

| Human muscle (αβεδ) | Acetylcholine | ~1 µM | [8][9] |

| Torpedo (αβγδ) | Acetylcholine | ~1 µM | [8][9] |

Table 3: Binding Affinities of dFBr-HCl

| Receptor/Site | Radioligand | dFBr-HCl Ki / IC50 | Reference(s) |

| α4β2 | - | 3400 nM (Ki) | [5] |

| α7 | - | >50,000 nM (Ki) | [5] |

| Torpedo nAChR (Desensitized State) | [3H]phencyclidine | 4 µM (IC50) | [8][9] |

| Torpedo nAChR (Resting State) | [3H]tetracaine | 60 µM (IC50) | [8][9] |

| Torpedo nAChR (ACh binding sites) | [3H]ACh | 1 mM (IC50) | [8][9] |

Experimental Protocols

The primary method for characterizing the modulatory effects of dFBr-HCl is two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing specific nAChR subtypes.

Oocyte Preparation and Receptor Expression

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

-

Defolliculation: Oocytes are treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2 subunits). The ratio of injected cRNAs can be biased to favor the expression of high-sensitivity (1:5 α4:β2) or low-sensitivity (5:1 α4:β2) receptor isoforms.[10]

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a bath solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES).[4]

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.[4]

-

Voltage Clamping: The oocyte membrane potential is clamped at a holding potential, typically -60 mV.[4][5]

-

Drug Application:

-

Agonist Application: A baseline response is established by applying a known concentration of an agonist (e.g., 100 µM ACh).[5]

-

Co-application: The agonist is then co-applied with varying concentrations of dFBr-HCl to determine its modulatory effects.[1]

-

Washout: The oocyte is washed with the bath solution between drug applications to allow for receptor recovery.

-

-

Data Acquisition and Analysis:

-

Current responses are recorded and amplified.

-

Peak current amplitudes are measured and normalized to the control agonist response.

-

Dose-response curves are generated by plotting the normalized current against the log concentration of dFBr-HCl.

-

EC50 and IC50 values are calculated using non-linear curve fitting, often with a bell-shaped dose-response equation for potentiation/inhibition curves.[5]

-

dot

References

- 1. Pharmacological Characterization of the Allosteric Modulator Desformylflustrabromine and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: desformylflustrabromine potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of desformylflustrabromine and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desformylflustrabromine (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Desformylflustrabromine (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desformylflustrabromine Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Desformylflustrabromine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) (dFBr), a marine alkaloid isolated from Flustra foliacea, has emerged as a significant pharmacological tool and a promising lead compound for the development of novel therapeutics. It acts as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dFBr analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. The information presented herein is intended to support ongoing research and drug development efforts in the field of nAChR modulation.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. The diverse subtypes of nAChRs, formed by the assembly of different α and β subunits, represent attractive targets for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.[1] The α4β2 subtype is one of the most abundant in the brain and is a primary target for the rewarding effects of nicotine.[1]

Positive allosteric modulators (PAMs) offer a sophisticated therapeutic strategy by enhancing the response of the receptor to its endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor themselves. This can lead to a more nuanced modulation of receptor activity and potentially a better side-effect profile compared to direct agonists. Desformylflustrabromine (dFBr) is a prototypical PAM that selectively potentiates β2-containing nAChRs, most notably the α4β2 and α2β2 subtypes.[2][3][4] This document explores the chemical modifications of the dFBr scaffold and their impact on its pharmacological activity.

Core Structure and Pharmacophore

The foundational structure of desformylflustrabromine is a brominated tryptamine (B22526) derivative. Systematic SAR studies have revealed that the intact structure of dFBr is nearly optimal for its activity as a PAM at α4β2 nAChRs.[5] Deconstruction of the molecule has helped to identify the key structural features that contribute to its effects, leading to the formulation of a working pharmacophore.[5][6]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for dFBr and its key analogs from various electrophysiological and binding studies. The primary measure of activity for PAMs is the EC50 for potentiation, which represents the concentration of the compound that produces 50% of its maximal potentiation of the ACh-induced response. Efficacy (or Emax) refers to the maximal potentiation observed. For inhibitory effects, the IC50 value is provided.

| Compound | Receptor Subtype | Assay Type | Agonist (Concentration) | EC50 (Potentiation) | Emax (% of Control) | IC50 (Inhibition) | Reference |

| Desformylflustrabromine (dFBr) | α4β2 | TEVC | ACh (100 µM) | 0.2 µM | ~225% | 150 µM | [2][6] |

| α4β2 | TEVC | ACh (100 µM) | 0.6 µM | 295 ± 67% | >10 µM | [2][5] | |

| α2β2 | TEVC | ACh | PAM | - | - | [3] | |

| α7 | TEVC | ACh (100 µM) | No Potentiation | - | 44 µM | [2] | |

| 5-Bromo-dFBr | α4β2 | TEVC | ACh | 0.4 µM | >450% | - | [6] |

| α4β2 | TEVC | ACh | 1.6 µM | >200% of dFBr | - | [5] | |

| Desformylflustrabromine-B (dFBr-B) | α4β2 | TEVC | ACh | No Potentiation | - | Inhibitory | [2] |

| α7 | TEVC | ACh | No Potentiation | - | Inhibitory | [2] |

| Compound | Receptor Subtype | Assay Type | Radioligand | Ki | Reference |

| Desformylflustrabromine (dFBr) | α4β2 | Binding | - | 3400 nM | [2] |

| α7 | Binding | - | >50,000 nM | [2] | |

| Desformylflustrabromine-B (dFBr-B) | α4β2 | Binding | - | >50,000 nM | [2] |

Experimental Protocols

The characterization of dFBr analogs has predominantly relied on two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is the gold standard for studying the function of ion channels expressed in a heterologous system.

a) Oocyte Preparation and Receptor Expression:

-

Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

-

Oocytes are manually dissected and defolliculated, typically using collagenase treatment.

-

Stage V-VI oocytes are selected and injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

b) Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., ND96).

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

The membrane potential is clamped at a holding potential, typically between -70 mV and -80 mV.

-

The agonist (e.g., acetylcholine) is applied to the oocyte, and the resulting inward current is recorded.

c) Allosteric Modulation Assay:

-

To assess PAM activity, the oocyte is first exposed to a control application of the agonist (e.g., 100 µM ACh) to establish a baseline response.

-

The oocyte is then co-applied with the agonist and varying concentrations of the dFBr analog.

-

The potentiation of the agonist-induced current is measured as the percentage increase over the baseline response.

-

Dose-response curves are generated by plotting the percent potentiation against the log concentration of the analog to determine the EC50 and Emax.

-

To measure inhibitory effects, higher concentrations of the analog are co-applied with the agonist, and the reduction in the peak current amplitude is used to calculate the IC50.[2][7][8][9]

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

a) Membrane Preparation:

-

Cells or tissues expressing the nAChR of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

b) Competition Binding Assay:

-

The membranes are incubated with a specific radioligand that binds to the receptor (e.g., [3H]ACh) and varying concentrations of the unlabeled test compound (dFBr analog).

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[2][10]

Visualized Mechanisms and Workflows

Signaling Pathway of nAChR Potentiation

Caption: Mechanism of α4β2 nAChR positive allosteric modulation by dFBr analogs.

Experimental Workflow for Analog Evaluation

Caption: A typical workflow for the screening and evaluation of new dFBr analogs.

Conclusion and Future Directions

The study of desformylflustrabromine and its analogs has significantly advanced our understanding of the allosteric modulation of nAChRs. The existing SAR data indicates that the 6-bromo-N-methyl-N-prenyl-tryptamine scaffold is a highly effective pharmacophore for achieving selective potentiation of α4β2 receptors. The discovery that further bromination at the 5-position can enhance efficacy opens new avenues for analog design.[5][6]

Future research should focus on:

-

Expanding the diversity of analogs: Exploring modifications at the indole (B1671886) nitrogen, the prenyl group, and the tryptamine backbone to further refine potency, efficacy, and selectivity.

-

Elucidating the binding site: While functional data is abundant, the precise binding site for dFBr on the α4β2 receptor is not yet fully characterized. Photoaffinity labeling and structural biology studies will be crucial in this regard.[10]

-

In vivo characterization: Promising analogs identified through in vitro screening need to be evaluated in animal models of relevant CNS disorders to assess their therapeutic potential and pharmacokinetic properties.[11]

This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and methodological background to build upon the foundational work on desformylflustrabromine and to accelerate the development of the next generation of nAChR-based therapeutics.

References

- 1. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of desformylflustrabromine and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. des-Formylflustrabromine (dFBr): A Structure-Activity Study on Its Ability To Potentiate the Action of Acetylcholine at α4β2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of the Allosteric Modulator Desformylflustrabromine and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Pharmacological characterization of the allosteric modulator desformylflustrabromine and its interaction with alpha4beta2 neuronal nicotinic acetylcholine receptor orthosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Desformylflustrabromine (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Desformylflustrabromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) (dFBr), a marine alkaloid isolated from the bryozoan Flustra foliacea, has emerged as a significant pharmacological tool and a potential therapeutic lead. This document provides a comprehensive overview of the in vitro pharmacological profile of dFBr, with a focus on its well-characterized effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). Quantitative data from various studies are summarized, detailed experimental protocols are outlined, and key mechanisms are visualized to offer a thorough technical resource for the scientific community.

Introduction

Desformylflustrabromine is a novel compound that has garnered considerable interest for its selective modulatory effects on neuronal nAChRs. These receptors, which are ligand-gated ion channels, are implicated in a wide range of physiological processes and pathological conditions, including cognitive function, nicotine (B1678760) addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] dFBr primarily acts as a positive allosteric modulator (PAM) of α4β2 and α2β2 nAChRs, enhancing the receptor's response to the endogenous neurotransmitter acetylcholine (ACh).[4] This mechanism of action presents a promising therapeutic strategy, potentially offering greater subtype selectivity and a more nuanced modulation of cholinergic signaling compared to direct-acting agonists.

Quantitative Pharmacological Data

The in vitro activity of Desformylflustrabromine has been quantified across various nAChR subtypes and experimental conditions. The following tables summarize the key affinity (Ki), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) values reported in the literature.

| Receptor Subtype | Parameter | Value | Assay Conditions | Reference |

| α4β2 nAChR | pEC50 (Potentiation) | 120 nM | Co-application with ACh in Xenopus oocytes | [4] |

| α4β2 nAChR | IC50 (Inhibition) | 150 µM | High concentrations in Xenopus oocytes | [4] |

| α4β2 nAChR | EC50 (Potentiation) | 0.10 ± 0.04 µM | Co-application with 100 µM ACh on human α4β2 receptors | [5] |

| α4β2 nAChR | Ki | 3400 nM | Radioligand binding assay | [6] |

| α7 nAChR | Ki | >50,000 nM | Radioligand binding assay | [6] |

| Human muscle (αβεδ) nAChR | IC50 | ~1 µM | Expressed in Xenopus oocytes | [7][8] |

| Torpedo (αβγδ) nAChR | IC50 | ~1 µM | Expressed in Xenopus oocytes | [7][8] |

| Torpedo nAChR (desensitized state) | IC50 | 4 µM | Inhibition of [3H]phencyclidine binding | [7][8] |

| Torpedo nAChR (resting state) | IC50 | 60 µM | Inhibition of [3H]tetracaine binding | [7][8] |

| Torpedo nAChR (ACh binding sites) | IC50 | 1 mM | Inhibition of [3H]ACh binding | [7][8] |

| α2β2 nAChR | Apparent EC50 of ACh (in presence of 1 µM dFBr) | 18.2 ± 2.3 µM | ACh dose-response in Xenopus oocytes | [4] |

| α2β2 nAChR | Apparent EC50 of ACh (in absence of dFBr) | 50.3 ± 3.8 µM | ACh dose-response in Xenopus oocytes | [4] |

Mechanism of Action

Desformylflustrabromine exhibits a dual mechanism of action that is concentration-dependent. At nanomolar to low micromolar concentrations, it acts as a PAM, while at higher concentrations (>10 µM), it functions as an inhibitor.[1][9]

Positive Allosteric Modulation

dFBr selectively potentiates the function of α4β2 and α2β2 nAChRs.[4] As a PAM, it binds to a site on the receptor that is distinct from the orthosteric ACh binding site.[4] This allosteric binding enhances the efficacy of ACh, leading to a greater ion flux for a given concentration of the agonist.[6] Studies have shown that dFBr increases the apparent affinity and efficacy of ACh for α2β2 receptors.[4] This potentiation is thought to occur by altering the equilibrium between the open and desensitized states of the receptor, favoring the open conformation.[3][9]

Inhibition

At concentrations exceeding 1 µM, dFBr also exhibits inhibitory effects on α4β2, α2β2, and α7 nAChRs, as well as muscle-type nAChRs.[7][8] The mechanism of inhibition at α4β2 receptors is proposed to be an open-channel block, which is dependent on the membrane potential.[9][10] For muscle-type nAChRs, dFBr has been shown to bind within the ion channel, with a higher affinity for the desensitized state of the receptor.[7][8]

Signaling Pathways and Experimental Workflows

Caption: dFBr's dual-action mechanism at the α4β2 nAChR.

Caption: Workflow for studying dFBr's effects using TEVC.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the in vitro pharmacology of Desformylflustrabromine.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used to study the function of ion channels, such as nAChRs, expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular membrane is removed by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with a solution containing the cRNA encoding the specific nAChR subunits of interest (e.g., human α4 and β2 subunits). The ratio of injected cRNAs can be varied to study different receptor stoichiometries.

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a nutrient-rich medium (e.g., Barth's solution) to allow for the expression and assembly of functional receptors on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

-

The oocyte is impaled with two glass microelectrodes filled with a high salt solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential, typically between -50 mV and -100 mV.[10]

-

-

Drug Application and Data Acquisition:

-

Agonists (e.g., acetylcholine) and modulators (dFBr) are dissolved in the perfusion solution and applied to the oocyte.

-

The resulting ion currents flowing across the oocyte membrane are recorded. To study potentiation, dFBr is co-applied with an agonist.[9] To determine IC50 values for inhibition, increasing concentrations of dFBr are applied in the presence of a fixed concentration of agonist.

-

A washout period with the control solution is performed between drug applications to allow the receptors to recover.

-

-

Data Analysis: The peak amplitude of the inward current is measured and normalized to a control response. Dose-response curves are generated by plotting the normalized current against the logarithm of the drug concentration, and EC50 or IC50 values are calculated using appropriate pharmacological models.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., Torpedo electric organ, rich in muscle-type nAChRs) are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]phencyclidine, [3H]tetracaine, or [3H]ACh) that is known to bind to a specific site on the receptor.[7][8] The incubation is performed in the presence of varying concentrations of the unlabeled test compound (dFBr).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The in vitro pharmacological profile of Desformylflustrabromine highlights its significance as a selective positive allosteric modulator of α4β2 and α2β2 nAChRs with a secondary inhibitory action at higher concentrations. Its distinct mechanisms of action, which are dependent on both concentration and receptor subtype, have been elucidated through a combination of electrophysiological and radioligand binding studies. The data and protocols presented in this guide provide a foundational resource for further investigation into the therapeutic potential of dFBr and the development of novel allosteric modulators targeting nicotinic acetylcholine receptors.

References

- 1. Desformylflustrabromine Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desformylflustrabromine (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deconstruction of the α4β2 Nicotinic Acetylchloine (nACh) Receptor Positive Allosteric Modulator des-Formylflustrabromine (dFBr) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of desformylflustrabromine and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desformylflustrabromine (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desformylflustrabromine (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Pharmacological Characterization of the Allosteric Modulator Desformylflustrabromine and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Desformylflustrabromine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine Hydrochloride (dFBr HCl) is a synthetic, water-soluble salt of the naturally occurring indole (B1671886) alkaloid, Desformylflustrabromine.[1] Originally isolated from the marine bryozoan Flustra foliacea, it has garnered significant interest within the scientific community for its potent and selective activity as a positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, presents detailed experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the cholinergic system.

Chemical and Physical Properties

This compound is a white to off-white solid.[4] The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological activity data.

| Property | Value | Source |

| Molecular Weight | 357.72 g/mol | [2][3][4] |

| Molecular Formula | C₁₆H₂₁BrN₂·HCl | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% | [2][3] |

| CAS Number | 951322-11-5 | [2][4] |

| Solubility | Soluble to 100 mM in DMSOSoluble to 10 mM in water (with gentle warming) | [2][3] |

| Storage | Store at +4°C, sealed, away from moisture. For long-term storage of stock solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. | [2][4] |

Note: While a melting point of 161–163 °C has been reported for the hydrochloride salt of a related compound, dFBr-B, a specific melting point for this compound has not been explicitly detailed in the reviewed literature.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for compounds of similar nature, such as tryptamine (B22526) derivatives and hydrochloride salts, can be applied.

Solubility Determination

The solubility of this compound can be determined using the equilibrium shake-flask method.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, water) in a sealed container.

-

Equilibration: The container is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a 0.22 µm filter) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Expression of Solubility: The solubility is expressed in terms of molarity (e.g., mM) or mass concentration (e.g., mg/mL).

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more precise measurement.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded.

-

Melting Range: The melting point is reported as a range between the onset and clear point temperatures.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the positive allosteric modulation of α4β2 nicotinic acetylcholine receptors. It also exhibits inhibitory activity at other nAChR subtypes at higher concentrations.

Positive Allosteric Modulation of α4β2 nAChRs

This compound binds to an allosteric site on the α4β2 nAChR, a site distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This binding event does not activate the receptor directly but enhances the receptor's response to ACh. This potentiation of the ACh-induced ionic current is the primary mechanism of its action.[2][3]

Caption: Positive allosteric modulation of α4β2 nAChR by Desformylflustrabromine HCl.

Experimental Workflow for Assessing nAChR Modulation

The modulatory effects of this compound on nAChRs are typically investigated using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing the receptor subtypes of interest.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of nicotinic acetylcholine receptors. Its well-defined chemical properties, coupled with its potent and selective biological activity, make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. This guide provides a foundational understanding of its physicochemical characteristics and a framework for its experimental investigation. Further research is warranted to fully elucidate all of its physical properties and to explore its full therapeutic potential.

References

The Neuroprotective Potential of Desformylflustrabromine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (B1197942) Hydrochloride (dFBr-HCl) is a novel marine-derived compound that has garnered significant attention for its selective positive allosteric modulation of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). Emerging evidence suggests that dFBr-HCl may exert neuroprotective effects, positioning it as a promising therapeutic candidate for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. This technical guide provides a comprehensive overview of the current understanding of dFBr-HCl's neuroprotective mechanisms, supported by a detailed summary of quantitative data, experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of α4β2 nAChRs

Desformylflustrabromine (dFBr) is a selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), the most abundant nAChR subtype in the central nervous system.[1] As a PAM, dFBr-HCl does not activate the receptor on its own but enhances the response of the receptor to the endogenous neurotransmitter, acetylcholine (ACh).[2] This modulatory action is subtype-selective, with dFBr-HCl showing potentiation at α4β2 and α2β2 nAChRs while having no or inhibitory effects on other subtypes like α7, α3β2, α3β4, and α4β4.[3][4] The potentiation of α4β2 receptors is characterized by an increase in the efficacy of ACh, leading to a greater influx of cations and enhanced downstream signaling.[5][6] At higher concentrations (>10 µM), dFBr exhibits inhibitory effects, likely through open-channel block.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of Desformylflustrabromine Hydrochloride.

Table 1: In Vitro Electrophysiological Data

| Parameter | Receptor Subtype | Agonist | dFBr-HCl Concentration | Effect | Reference |

| Potentiation | α4β2 nAChR | Acetylcholine (100 µM) | 3 µM | >265% increase in response | [6] |

| IC50 (Inhibition) | α7 nAChR | Acetylcholine (100 µM) | ~10 µM | Inhibition of ACh response | [5] |

| EC50 Shift | α2β2 nAChR | Acetylcholine | 1 µM | Decrease in apparent EC50 from 50.3 µM to 18.2 µM | [3] |

| Imax Increase (Choline) | α4β2 nAChR | Choline | 1 µM | 9.3-fold increase | [6] |

| Imax Increase (Cytisine) | α4β2 nAChR | Cytisine | 1 µM | 9.9-fold increase | [6] |

Table 2: Behavioral and In Vivo Data

| Animal Model | Task | dFBr-HCl Dose | Effect | Reference |

| Rats | Novel Object Recognition Task (NORT) | 1.0 mg/kg | Attenuated delay-induced impairment | [7] |

| Rats | Attentional Set-Shifting Task (ASST) | Not specified | Facilitated cognitive flexibility | [7] |

| Rats | Ketamine-induced NORT deficit | Not specified | Reversed cognitive deficit | [7][8] |

| Rats | Scopolamine-induced NORT deficit | Not specified | Reversed cognitive deficit | [7][8] |

| Male and Female Sprague-Dawley Rats | Intermittent Access Two-Bottle Choice (IA2BC) | 1 and 3 mg/kg | Reduced ethanol (B145695) intake and preference | [2] |

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for characterizing the modulatory effects of dFBr-HCl on nAChRs.

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic treatment with collagenase.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). The ratio of injected cRNAs can be varied to express different receptor stoichiometries (high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2).[9] Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a recording buffer (e.g., ND-96). The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The oocyte is voltage-clamped at a holding potential of -60 mV.

-

Drug Application: Agonists (e.g., acetylcholine) and modulators (dFBr-HCl) are dissolved in the recording buffer and applied to the oocyte using an automated perfusion system. Responses are recorded as inward currents.

-

Data Analysis: Dose-response curves are generated by applying a range of agonist concentrations in the presence and absence of dFBr-HCl. Parameters such as EC50 (agonist potency) and Imax (agonist efficacy) are calculated and compared. For antagonists, IC50 values are determined.[6]

Novel Object Recognition Task (NORT) in Rats

This task assesses cognitive function, particularly recognition memory.

-

Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

-

Acquisition Phase (T1): Each rat is placed in the arena containing two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes). The time spent exploring each object is recorded.

-

Retention Phase (T2): After a delay period (e.g., 1 hour or 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

-

Drug Administration: dFBr-HCl or vehicle is administered intraperitoneally at a specific time before the acquisition or retention phase, depending on the experimental design.[7]

-

Data Analysis: A discrimination index is calculated as the difference in exploration time between the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Signaling Pathways and Experimental Workflows

This compound as a Positive Allosteric Modulator

Caption: Mechanism of dFBr-HCl as a positive allosteric modulator of the α4β2 nAChR.

Proposed Neuroprotective Signaling Cascade in Alzheimer's Disease

In the context of Alzheimer's disease, the neuroprotective effects of dFBr-HCl can be postulated to counteract the detrimental actions of β-amyloid (Aβ) peptides.

References

- 1. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: desformylflustrabromine potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desformylflustrabromine (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deconstruction of the α4β2 Nicotinic Acetylchloine (nACh) Receptor Positive Allosteric Modulator des-Formylflustrabromine (dFBr) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of desformylflustrabromine and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of the Allosteric Modulator Desformylflustrabromine and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Desformylflustrabromine Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Two-Electrode Voltage Clamp Electrophysiology of Desformylflustrabromine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desformylflustrabromine (dFBr) is a marine alkaloid that has garnered significant interest as a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.[1][2] These receptors are crucial for various cognitive functions, and their modulation represents a promising therapeutic strategy for neurological disorders.[1] Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust and widely used technique to characterize the effects of compounds like dFBr on ligand-gated ion channels.[3][4][5][6] This document provides detailed application notes and protocols for studying dFBr using the TEVC technique.

Mechanism of Action of Desformylflustrabromine

Desformylflustrabromine exhibits a complex pharmacology. It primarily acts as a positive allosteric modulator of α4β2 and α2β2 nAChRs.[7][8] As a PAM, dFBr enhances the response of these receptors to their endogenous agonist, acetylcholine (ACh), by increasing the apparent affinity of ACh and potentiating the maximal response.[8] This potentiation is observed at dFBr concentrations below 10 µM.[9]

However, at concentrations greater than 1 µM, dFBr also displays inhibitory effects on α4β2, α2β2, and α7 nAChRs.[7] Furthermore, it inhibits human muscle-type (αβεδ) and Torpedo (αβγδ) nAChRs.[7][10] This inhibition is thought to occur through open-channel block.[9]

Data Presentation: Quantitative Analysis of Desformylflustrabromine Activity

The following tables summarize the quantitative data for dFBr's activity on various nAChR subtypes as determined by TEVC and other methods.

| Receptor Subtype | Effect of dFBr | Quantitative Measure | Value | Reference |

| Human α4β2 nAChR | Potentiation | Peak Potentiation | >265% (at 3 µM dFBr with 100 µM ACh) | [9] |

| Human α4β2 nAChR | Inhibition | Concentration for Inhibition | >10 µM | [9] |

| Human α2β2 nAChR | Potentiation | ACh EC50 Shift | From 50.3 ± 3.8 µM to 18.2 ± 2.3 µM (with 1 µM dFBr) | [8] |

| Human muscle (αβεδ) nAChR | Inhibition | IC50 | ~1 µM | [7] |

| Torpedo (αβγδ) nAChR | Inhibition | IC50 | ~1 µM | [7] |

| α7 nAChR | Inhibition | Concentration for Inhibition | >1 µM | [7] |

Experimental Protocols

Preparation of Xenopus laevis Oocytes

Successful TEVC experiments begin with healthy, properly prepared oocytes.

Materials:

-

Mature female Xenopus laevis

-

Collagenase Type IA

-

OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.6)

-

Incubator at 16-18°C

Protocol:

-

Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis.

-

Wash the ovarian lobe with OR-2 solution.

-

Tease the lobe into small clumps of oocytes.

-

Incubate the oocytes in collagenase solution (1-2 mg/mL in OR-2) for 1-2 hours with gentle agitation to defolliculate.

-

Wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular remnants.

-

Manually select stage V-VI oocytes.

-

Store the selected oocytes in ND96 solution supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 16-18°C.

cRNA Preparation and Microinjection

Expression of the target nAChR subunits in the oocyte membrane is achieved by microinjecting complementary RNA (cRNA).

Materials:

-

Plasmids containing the cDNA for the desired nAChR subunits (e.g., human α4 and β2)

-

mMessage mMachine™ in vitro transcription kit

-

Nuclease-free water

-

Microinjection setup (e.g., Nanoject)

-

Glass capillaries for pulling needles

Protocol:

-

Linearize the plasmid DNA containing the nAChR subunit cDNA.

-

Synthesize cRNA from the linearized template using an in vitro transcription kit.

-

Purify and quantify the cRNA.

-

Inject 20-50 nL of cRNA solution (at a concentration of 0.1-1 µg/µL) into the cytoplasm of each stage V-VI oocyte. For co-expression of multiple subunits, mix the cRNAs in the desired ratio (e.g., 1:1 for α4 and β2).

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

Two-Electrode Voltage Clamp Recording

This protocol outlines the steps for recording ionic currents through the expressed nAChRs in response to ACh and modulation by dFBr.

Materials:

-

TEVC amplifier and data acquisition system

-

Microscope

-

Micromanipulators

-

Recording chamber

-

Glass capillaries for pulling electrodes

-

3 M KCl solution for filling electrodes

-

Recording solution (ND96)

-

Acetylcholine (ACh) stock solution

-

Desformylflustrabromine (dFBr) stock solution

Protocol:

-

Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection.[3][5]

-

Clamp the oocyte membrane potential to a holding potential of -70 mV.

-

To assess the potentiation by dFBr, first apply a low concentration of ACh (e.g., EC10) to establish a baseline current.

-

Co-apply the same concentration of ACh with varying concentrations of dFBr (e.g., 10 nM to 10 µM) and record the potentiated current.

-

To investigate the inhibitory effects, apply a higher concentration of ACh (e.g., EC50) and co-apply with higher concentrations of dFBr (e.g., 1 µM to 100 µM).

-

Ensure adequate washout periods with ND96 solution between applications to allow the receptors to recover.

-

Record and analyze the current responses to determine EC50, IC50, and potentiation values.

Mandatory Visualizations

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of Desformylflustrabromine on nAChRs expressed in Xenopus oocytes.

Caption: Signaling pathway of Desformylflustrabromine (dFBr) as a positive allosteric modulator and inhibitor of the α4β2 nicotinic acetylcholine receptor.

References

- 1. Desformylflustrabromine, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 4. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desformylflustrabromine (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Modulator Desformylflustrabromine Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Desformylflustrabromine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Determining Desformylflustrabromine Hydrochloride Affinity using Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desformylflustrabromine hydrochloride (dFBr) is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable selectivity for the α4β2 and α2β2 subtypes.[1][2] As a PAM, dFBr enhances the receptor's response to the endogenous agonist acetylcholine without directly activating the receptor itself.[3][4] This mechanism of action has generated significant interest in its therapeutic potential for neurological and psychiatric disorders, including nicotine (B1678760) addiction and alcohol use disorder.[3][4][5] Radioligand binding assays are a robust and sensitive "gold standard" method for characterizing the affinity of compounds like dFBr for their target receptors.[6][7] These assays provide quantitative data on binding affinity (e.g., Kᵢ, IC₅₀), receptor density (Bₘₐₓ), and the kinetics of ligand-receptor interactions.[8][9][10]

This document provides detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for its target nAChRs.

Principle of Radioligand Binding Assays

Radioligand binding assays involve the use of a radiolabeled form of a ligand (e.g., [³H]dFBr) to specifically label a target receptor. The basic principle relies on the reversible binding of the radioligand to its receptor. By measuring the amount of bound radioactivity, one can quantify the ligand-receptor interaction.

There are three primary types of radioligand binding assays:

-

Saturation Assays: These are performed with increasing concentrations of a radioligand to determine the total number of binding sites (Bₘₐₓ) and the equilibrium dissociation constant (Kₑ) of the radioligand.[6][7][10]

-

Competition Assays: These assays measure the ability of an unlabeled compound (the "competitor," in this case, dFBr) to displace a specific radioligand from its binding site. The data from competition assays are used to calculate the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant for the competitor (Kᵢ).[6][7]

-

Kinetic Assays: These experiments measure the rates of association (kₒₙ) and dissociation (kₒբբ) of a radioligand with its receptor.[6][10]

This document will focus on the protocol for a competition radioligand binding assay, as it is the most common method for determining the affinity of an unlabeled compound like this compound.

Quantitative Data Summary